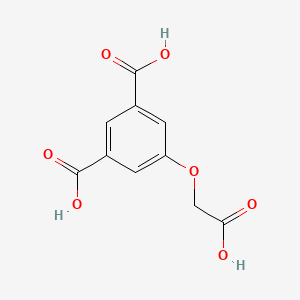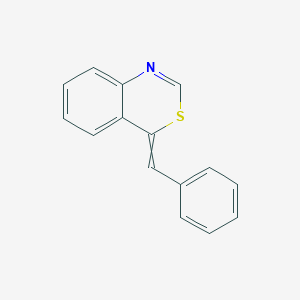
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of pyrene boronic acid with a fluorene derivative under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential use in bioimaging.
Medicine: Investigated for its potential therapeutic properties, such as anticancer activity.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene depends on its specific application. In organic electronics, its unique electronic properties allow it to function as a semiconductor. In biological systems, it may interact with cellular components through π-π stacking interactions and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Diphenyl-9,9-dimethyl-9H-fluorene
- 2,9-Diphenyl-9H-fluorene
- 2,9-Bis(4-methoxyphenyl)-9H-fluorene
Uniqueness
2,9-Bis(pyrene-1-yl)-9-phenyl-9H-fluorene is unique due to the presence of pyrene groups, which enhance its electronic properties and make it suitable for applications in organic electronics and photonics. The combination of pyrene and fluorene units provides a unique structure that can be tailored for specific applications.
Propiedades
Número CAS |
900532-80-1 |
|---|---|
Fórmula molecular |
C51H30 |
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
1-(9-phenyl-2-pyren-1-ylfluoren-9-yl)pyrene |
InChI |
InChI=1S/C51H30/c1-2-12-38(13-3-1)51(45-29-24-36-19-17-32-9-7-11-34-22-28-43(45)50(36)48(32)34)44-15-5-4-14-40(44)41-26-23-37(30-46(41)51)39-25-20-35-18-16-31-8-6-10-33-21-27-42(39)49(35)47(31)33/h1-30H |
Clave InChI |
LMJPOUZWCBNCHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)



![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)




![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)

![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)
